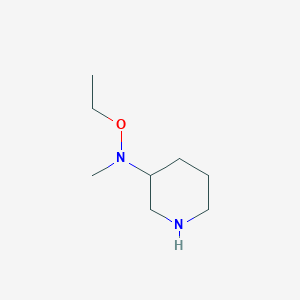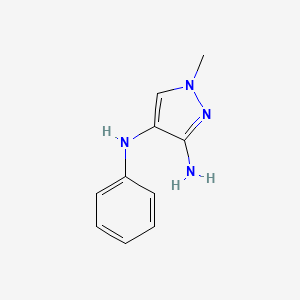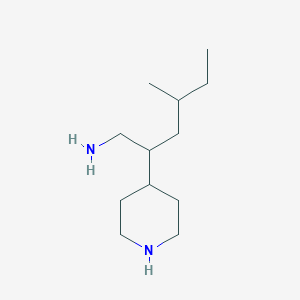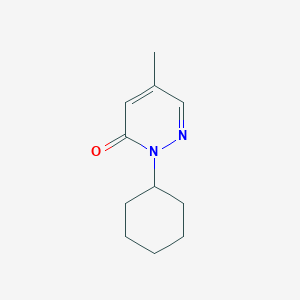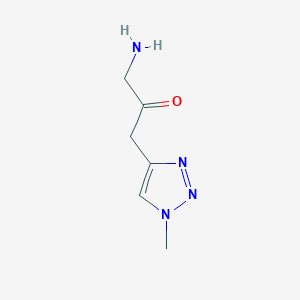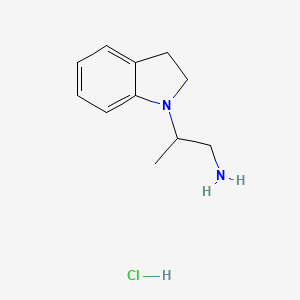
2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound is used primarily in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine hydrochloride typically involves the reaction of indole derivatives with appropriate amines under controlled conditions. One common synthetic route involves the Fischer indole synthesis, where a ketone reacts with phenylhydrazine in the presence of an acid catalyst to form the indole structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted indole derivatives
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a non-selective serotonin receptor agonist and a balanced releasing agent of serotonin, norepinephrine, and dopamine . This interaction leads to various biological effects, including modulation of neurotransmitter levels and receptor activity.
Comparison with Similar Compounds
2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine hydrochloride can be compared with other indole derivatives such as:
(2R)-1-(1H-indol-3-yl)propan-2-amine: This compound also acts as a serotonin receptor agonist and has similar biological activities.
2-Amino-3-(1H-indol-3-yl)-propan-1-ol: Known for its use in various biological studies, this compound shares structural similarities with this compound.
Indole-3-acetic acid: A naturally occurring plant hormone, it has different applications but shares the indole structure.
These comparisons highlight the unique properties and applications of this compound in scientific research.
Properties
Molecular Formula |
C11H17ClN2 |
|---|---|
Molecular Weight |
212.72 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-9(8-12)13-7-6-10-4-2-3-5-11(10)13;/h2-5,9H,6-8,12H2,1H3;1H |
InChI Key |
PSWYTXMHJFUYOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N1CCC2=CC=CC=C21.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



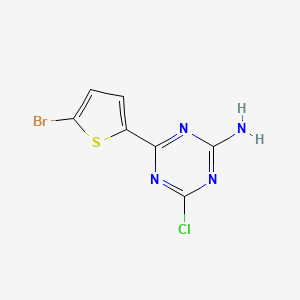
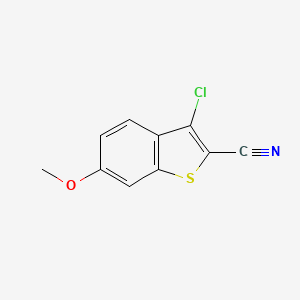
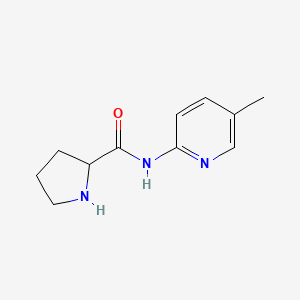


![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B13185815.png)

![N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13185818.png)
